6-Iodo-4-methoxypyridine-2-carboxylic acid
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Overview
Description
6-Iodo-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6INO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxypyridine-2-carboxylic acid can be achieved through several methods. One common method involves the iodination of 4-methoxypyridine-2-carboxylic acid. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to couple 4-methoxypyridine-2-carboxylic acid with an appropriate iodinated precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the carboxylic acid group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boron reagents are used in the Suzuki–Miyaura coupling reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds.
Scientific Research Applications
6-Iodo-4-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methoxypyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom and methoxy group play crucial roles in determining the reactivity and selectivity of the compound. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
6-Iodo-4-methoxypyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic Acid (2-pyridinecarboxylic acid): Lacks the iodine and methoxy groups, making it less reactive in certain substitution reactions.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the iodine and methoxy groups, leading to different reactivity and applications.
The presence of the iodine and methoxy groups in this compound makes it unique and suitable for specific chemical reactions and applications that other pyridinecarboxylic acids may not be able to perform.
Properties
Molecular Formula |
C7H6INO3 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
6-iodo-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6INO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |
InChI Key |
RLEGVUWBDKPDGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)I)C(=O)O |
Origin of Product |
United States |
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